methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.3]heptane ring system, which is fused with an oxirane ring and a phenyl group. The presence of these structural features imparts distinct chemical and physical properties to the compound, making it an intriguing subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor molecule containing a phenyl group and an oxirane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The phenyl group or other substituents can be replaced by other functional groups through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate can be compared with other similar compounds, such as:
Methyl 6-oxospiro[3.3]heptane-2-carboxylate: This compound shares a similar spirocyclic structure but lacks the phenyl group, resulting in different chemical and physical properties
Methyl 6-phenyl-2-oxaspiro[3.3]heptane-2-carboxylate: This compound has a similar structure but with variations in the position of functional groups, leading to different reactivity and applications
The uniqueness of methyl 6-phenyl-2-oxaspiro[3
Properties
CAS No. |
2763758-64-9 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.